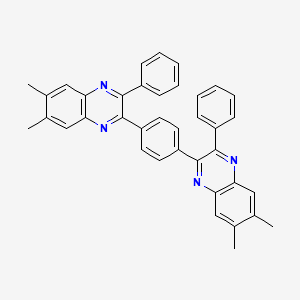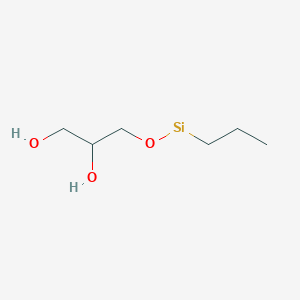
CID 57061328
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Propylsilyl)oxy]propane-1,2-diol is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a propylsilyl group attached to a propane-1,2-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propylsilyl)oxy]propane-1,2-diol typically involves the reaction of propane-1,2-diol with a propylsilylating agent. One common method is the reaction of propane-1,2-diol with propylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of 3-[(Propylsilyl)oxy]propane-1,2-diol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using distillation or chromatography techniques to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Propylsilyl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-[(Propylsilyl)oxy]propane-1,2-diol can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Aplicaciones Científicas De Investigación
3-[(Propylsilyl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Mecanismo De Acción
The mechanism by which 3-[(Propylsilyl)oxy]propane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The silyl group can interact with various enzymes and receptors, modulating their activity. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Benzyloxy-1,2-propanediol: Similar in structure but with a benzyloxy group instead of a propylsilyl group.
3-(2-Ethylhexyloxy)propane-1,2-diol: Contains an ethylhexyloxy group, differing in the alkyl chain length and branching
Uniqueness
3-[(Propylsilyl)oxy]propane-1,2-diol is unique due to the presence of the propylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are desirable .
Propiedades
Fórmula molecular |
C6H14O3Si |
|---|---|
Peso molecular |
162.26 g/mol |
InChI |
InChI=1S/C6H14O3Si/c1-2-3-10-9-5-6(8)4-7/h6-8H,2-5H2,1H3 |
Clave InChI |
GKEJIYRMWLFTSS-UHFFFAOYSA-N |
SMILES canónico |
CCC[Si]OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


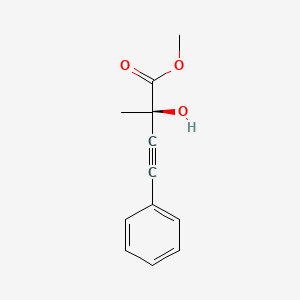
![Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro-](/img/structure/B12609732.png)
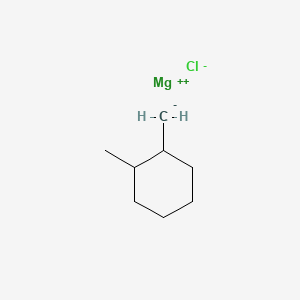
![2,4-Bis[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12609748.png)
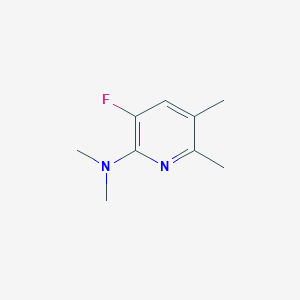
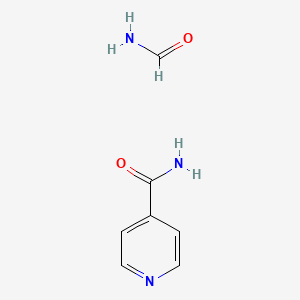
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium iodide](/img/structure/B12609760.png)
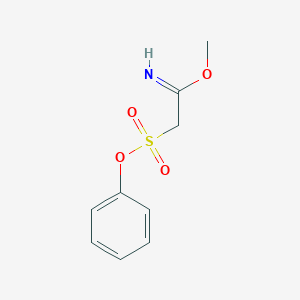
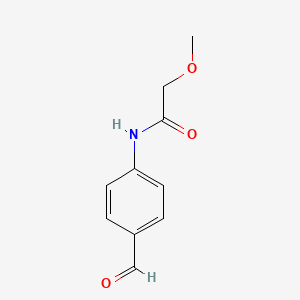
![4-{4-[4-(3-Chloro-4-methoxyphenyl)piperidin-4-yl]phenyl}pyridine](/img/structure/B12609787.png)
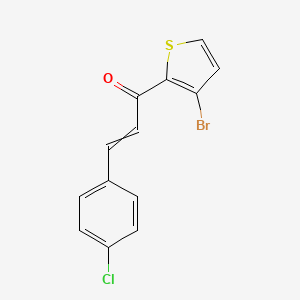
![3-[Ethoxy(dimethoxy)silyl]propane-1-thiol](/img/structure/B12609796.png)

